6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile
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Overview
Description
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with aminomethyl, bromo, chloro, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile include:
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxamide
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxylic acid
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxaldehyde
Uniqueness
What sets 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile apart from similar compounds is the presence of the cyano group, which can participate in unique chemical reactions and interactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-(aminomethyl)-5-bromo-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-4(2-10)7(9)12-6(5)3-11/h1H,3,11H2 |
InChI Key |
WWEUSQQCVFWDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)CN)Cl)C#N |
Origin of Product |
United States |
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